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Introduction

2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a chelating agent

developed in the Soviet Union in 1958.[1] It is a water-soluble analog of dimercaprol (British

Anti-Lewisite, BAL) and is utilized primarily in the treatment of heavy metal poisoning,

particularly from mercury, arsenic, and lead.[1][2] Its chemical structure, featuring two thiol (-

SH) groups and a sulfonic acid (-SO₃H) group, allows it to form stable complexes with various

heavy metals, facilitating their excretion from the body.[3] Compared to its predecessor, BAL,

DMPS exhibits lower toxicity and can be administered both orally and intravenously.[4] This

guide provides a comprehensive technical overview of DMPS, including its chemical properties,

synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties
DMPS is a hydrophilic compound with the molecular formula C₃H₈O₃S₃.[5] Key

physicochemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₃H₈O₃S₃ [5]

Molar Mass 188.27 g·mol⁻¹ [5]

CAS Number 74-61-3 [5]

Appearance White crystalline powder N/A

Solubility Water-soluble [1]

pKa of thiol groups ~8.84 and 11.2 N/A

Synthesis of Sodium 2,3-Dimercapto-1-
propanesulfonate
The synthesis of sodium 2,3-dimercapto-1-propanesulfonate typically involves a multi-step

process starting from an allyl compound. While several variations exist, a common pathway is

outlined below.

Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a composite of methodologies described in the literature.[3][6][7]

Materials:

Sodium allylsulfonate

Bromine

Sodium sulfite

Potassium thioacetate

Hydrochloric acid

Lead (II) acetate

Ethanol
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Sodium bicarbonate

Zinc powder (optional, for yield improvement)

Procedure:

Bromination: Dissolve 1 equivalent of sodium allylsulfonate in water. To this solution, add 0.1-

0.3 equivalents of an auxiliary agent (e.g., a phase transfer catalyst) and stir at room

temperature until dissolved. Slowly add 0.9-1.2 equivalents of bromine dropwise. After the

reaction is complete, add a small amount of sodium sulfite to decolorize the solution,

indicating the removal of excess bromine. Adjust the pH to 6-7 with a 15-30% sodium

carbonate solution to obtain an aqueous solution of sodium 2,3-dibromopropanesulfonate.[6]

Sulfhydrylation: To the aqueous solution of sodium 2,3-dibromopropanesulfonate, add

potassium thioacetate as the sulfhydrylation agent. The reaction introduces the thiol groups.

Hydrolysis and Reduction (Optional): Hydrolyze the resulting compound under strong acidic

conditions. For improved yield, a reduction step using zinc powder can be introduced after

hydrolysis to reduce any disulfide byproducts.[6]

Lead Salt Precipitation: Add a solution of lead (II) acetate to the reaction mixture to

precipitate the DMPS as a lead salt complex.

Deleading: Suspend the lead-DMPS complex in ethanol. Add dilute sulfuric acid (40-50%) to

precipitate lead sulfate. The reaction is typically stirred at room temperature for 1.5-3 hours.

[6]

Isolation and Purification: Filter off the insoluble lead sulfate. Adjust the pH of the filtrate to 4-

4.5 with solid sodium bicarbonate. The sodium salt of DMPS can then be crystallized from

the solution, for example, by cooling. The crude product can be further purified by

recrystallization from 90% ethanol.[7]

Mechanism of Action: Chelation
The primary mechanism of action of DMPS is the chelation of heavy metals. The two adjacent

thiol groups on the DMPS molecule form a five-membered ring structure with the metal ion,

creating a stable, water-soluble complex that can be readily excreted by the kidneys.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://patents.google.com/patent/CN109651211B/en
https://patents.google.com/patent/CN109651211B/en
https://patents.google.com/patent/CN109651211B/en
https://patents.google.com/patent/EP0024562A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Chelation of a divalent heavy metal ion (Me²⁺) by DMPS.

Binding Affinity
The efficacy of a chelating agent is related to the stability of the complex it forms with a metal

ion, often expressed as a stability constant (log K). Higher log K values indicate a stronger and

more stable complex.

Metal Ion DMPS (log K) DMSA (log K) EDTA (log K)

Mercury (Hg²⁺) ~35–40 ~32–38 ~21.5

Arsenic (As³⁺) ~20–25 ~18–23 ~8–10

Lead (Pb²⁺) ~18–22 ~18–20 ~18.0

Cadmium (Cd²⁺) ~18–20 ~17–18 ~16.5

Nickel (Ni²⁺) ~13–15 ~12–14 ~18.6

Chromium (Cr³⁺) ~8–10 ~8–10 ~23.0

Thallium (Tl⁺) ~8–10 ~8–10 ~6–7

Aluminum (Al³⁺) ~8–11 ~8–11 ~16.1

Uranium (UO₂²⁺) ~10–12 ~10–12 ~21.0

Gadolinium (Gd³⁺) ~6–10 ~6–10 ~17.5

(Data compiled from

available literature)[8]

Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: The oral bioavailability of DMPS is approximately 50%.[9] Peak plasma

concentrations are typically observed within 30 to 50 minutes after ingestion.[10]
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Distribution: DMPS is distributed in both intracellular and extracellular compartments.[1][9]

Importantly, it does not cross the blood-brain barrier, which prevents the redistribution of

heavy metals to the brain.[1][9]

Metabolism: The metabolism of DMPS has not been extensively detailed in the literature, but

it is known to form acyclic and cyclic disulfides in the urine. It is believed that DMPS can form

mixed disulfides with endogenous thiol-containing molecules such as cysteine.

Excretion: DMPS and its metal complexes are primarily excreted via the kidneys.[1]

Approximately 90% of the administered dose is eliminated through urine, with about 80%

excreted within the first 24 hours.[1][9] The peak excretion of chelated metals occurs 2 to 3

hours after DMPS administration.[10]

Renal Excretion Pathway
The renal excretion of DMPS is an active process involving organic anion transporters (OATs)

in the proximal tubules of the kidneys.

Bloodstream
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Caption: Renal excretion of DMPS-metal complexes via organic anion transporters.

Studies have shown that both the reduced (DMPSH) and oxidized (DMPSS) forms of DMPS

interact with OAT1 and OAT3 on the basolateral membrane of proximal tubule cells.[11] The

oxidized form, which is the predominant form in the blood, shows a higher affinity for OAT3.[11]

Once inside the tubular cells, the DMPS-metal complexes are transported across the apical

membrane into the urine, a process that may involve multidrug resistance-associated protein 2

(MRP2).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://biomedres.us/fulltexts/BJSTR.MS.ID.004918.php
https://pubmed.ncbi.nlm.nih.gov/11465078/
https://biomedres.us/fulltexts/BJSTR.MS.ID.004918.php
https://pubmed.ncbi.nlm.nih.gov/11465078/
https://biomedres.us/fulltexts/BJSTR.MS.ID.004918.php
https://biomedres.us/fulltexts/BJSTR.MS.ID.004918.php
https://pubmed.ncbi.nlm.nih.gov/11465078/
https://www.worldhealthlaboratories.com/dmps-test-explained-a-powerful-method-for-heavy-metal-detoxification/
https://www.benchchem.com/product/b1199679?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3846974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3846974/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Efficacy and Applications
DMPS is used clinically for the diagnosis and treatment of heavy metal intoxication.

DMPS Challenge Test
The DMPS challenge test is a provocation test used to assess the body burden of heavy

metals. A baseline urine sample is collected before the administration of DMPS, followed by a

timed urine collection (typically 6 hours) after an oral or intravenous dose of DMPS.[8] An

increase in the urinary excretion of specific metals after DMPS administration suggests an

elevated body burden.

Protocol for Oral DMPS Challenge Test:

The patient should fast for approximately 8 hours prior to the test.[8]

A pre-provocation, first-morning urine sample is collected.[8]

An oral dose of DMPS is administered, typically 300 mg for adults or 10 mg/kg of body

weight.[8][12]

All urine is collected for the next 6 hours.[8]

The pre- and post-provocation urine samples are analyzed for heavy metal content.

Quantitative Efficacy Data
Clinical and experimental studies have demonstrated the efficacy of DMPS in increasing the

urinary excretion of heavy metals.
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Metal
Study
Population

DMPS Dose
Increase in
Urinary
Excretion

Reference

Mercury
Former chloro-

alkali workers
300 mg oral

7.6-fold increase

in 24 hours
[13]

Mercury
Occupationally

exposed workers

Two doses (oral

or IM)

Mobilized 17-

20% (oral) and

25-30% (IM) of

kidney mercury

burden

[14]

Arsenic
Humans in high-

arsenic area
300 mg oral

Significant

increase in total

arsenic

excretion,

particularly

monomethylarso

nic acid (MMA)

[12]

Various
Chronically

exposed patients
IV administration

Most suitable for

Sb, As, and Hg
[15]

Signaling Pathways and Indirect Effects
The primary effect of DMPS on cellular signaling is indirect and stems from its ability to chelate

and remove heavy metals. Heavy metals are known to induce oxidative stress and interfere

with various signaling pathways. By reducing the cellular concentration of these metals, DMPS

can help restore normal cellular function.

Oxidative Stress and Metallothionein Expression
Heavy metals like cadmium and mercury can generate reactive oxygen species (ROS), leading

to oxidative stress.[16][17] This oxidative stress can activate signaling pathways such as the

NF-κB and MAPK pathways.[5][17]

Cells respond to heavy metal exposure by upregulating the expression of metallothioneins

(MTs), which are cysteine-rich proteins that bind to and detoxify heavy metals.[18][19][20] The
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expression of MTs is regulated by the metal-responsive transcription factor-1 (MTF-1).[18][20]

By removing heavy metals, DMPS can indirectly influence the signaling pathways that lead to

MT expression.
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Caption: Indirect effects of DMPS on cellular signaling pathways.

Conclusion
2,3-Dimercapto-1-propanesulfonic acid is a valuable chelating agent in the management of

heavy metal poisoning. Its water solubility, oral bioavailability, and favorable safety profile

compared to older chelators make it a clinically important therapeutic. This guide has provided

a detailed overview of its chemical properties, synthesis, mechanism of action, and clinical
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applications, intended to be a valuable resource for researchers and drug development

professionals. Further research into the detailed metabolic fate of DMPS and its potential for

more nuanced interactions with cellular signaling pathways could provide deeper insights into

its therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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